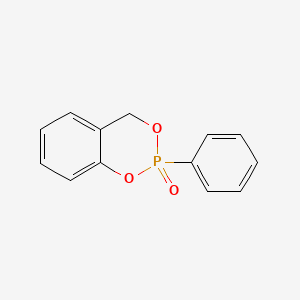
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and reactivity This compound belongs to the class of aziridinylquinones, which are characterized by the presence of aziridine rings attached to a quinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of a quinone derivative with aziridine. One common method involves the reaction of 2,5-dihydroxy-3,6-diethoxycyclohexa-2,5-diene-1,4-dione with aziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted aziridinylquinones.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anticancer properties.
Medicine: Research has focused on its potential use as a chemotherapeutic agent due to its ability to alkylate DNA.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves the alkylation of DNA and other cellular components. The aziridine rings can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(aziridin-1-yl)-3,6-dichloro-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dibromo-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural feature can influence its reactivity and biological activity, making it distinct from other aziridinylquinones.
Propriétés
Numéro CAS |
4014-60-2 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2,5-bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-13-9(15-5-6-15)12(18)14(20-4-2)10(11(13)17)16-7-8-16/h3-8H2,1-2H3 |
Clé InChI |
PLUJUNWBJNQCBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCC)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
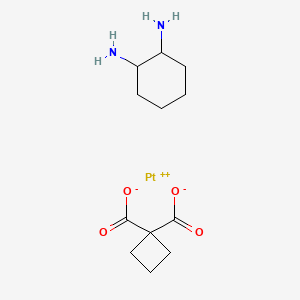

![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
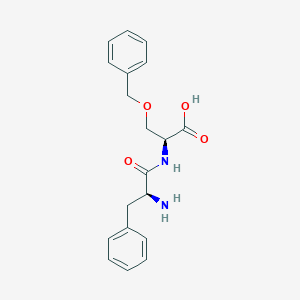
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
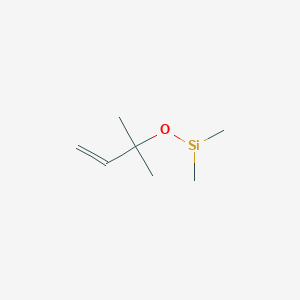
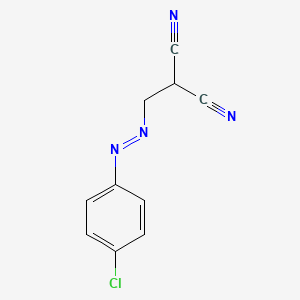

![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
